![molecular formula C14H18O6 B14427133 2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) CAS No. 85629-92-1](/img/structure/B14427133.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is an organic compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . . This compound is characterized by the presence of two acetic acid groups attached to a 1,3-phenylenebis(oxy) backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) typically involves the reaction of resorcinol with chloroacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Solvents: Common solvents include water or organic solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or distillation to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibiting or activating enzymatic reactions.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol: A precursor in the synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid).
Chloroacetic Acid: Used in the synthesis process.
Other Phenylenebis(oxy) Compounds: Such as 2,2’-[1,4-Phenylenebis(oxy)]bis(2-methylpropanoic acid).
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
85629-92-1 |
|---|---|
Fórmula molecular |
C14H18O6 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-[3-(2-carboxypropan-2-yloxy)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H18O6/c1-13(2,11(15)16)19-9-6-5-7-10(8-9)20-14(3,4)12(17)18/h5-8H,1-4H3,(H,15,16)(H,17,18) |
Clave InChI |
LORBAVYHMOPDGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC(=CC=C1)OC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


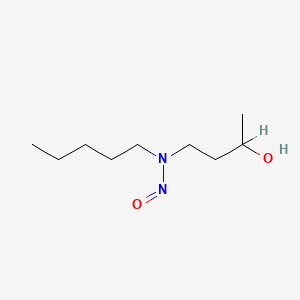
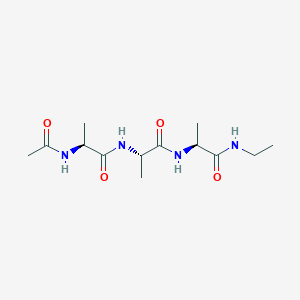
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
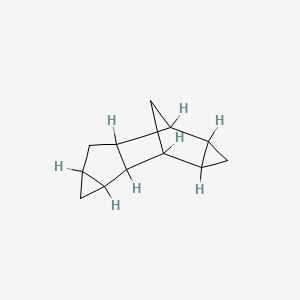
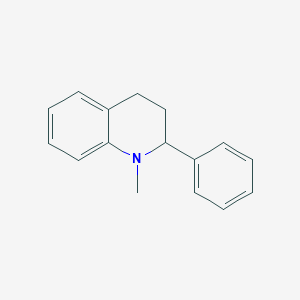
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
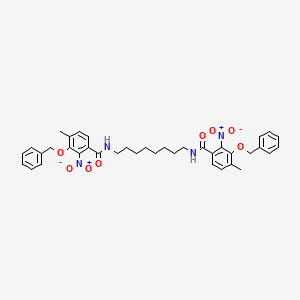
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)
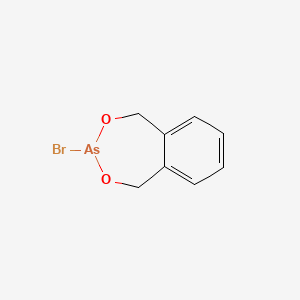
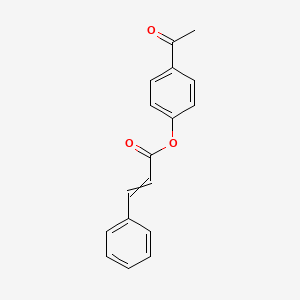
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)

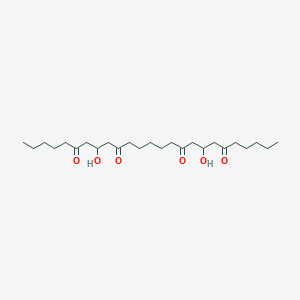
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
